molecular formula C15H17FN2S B3165496 3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899926-69-3

3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B3165496
CAS No.: 899926-69-3
M. Wt: 276.4 g/mol
InChI Key: NNSLAAYXLJOKCK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a heterocyclic compound that features a spiro structure with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under specific conditions. One common method includes the use of a cyclization reaction where the amine group of 4-fluoroaniline reacts with a carbonyl-containing spirocyclic compound in the presence of a catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening methods to identify the best catalysts and reaction conditions is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2,4-tri-aza-spiro-[4.6]undec-1-ene-3-thione
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines

Uniqueness

3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-12-7-5-11(6-8-12)13-14(19)18-15(17-13)9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSLAAYXLJOKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 3
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 4
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 5
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 6
3-(4-Fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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